2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both pyridine and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the reaction of 2-chloropyridine with appropriate reagents.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized by reacting 2-chloro-4,6-dimethylpyrimidine with substituted anilines under microwave irradiation.
Coupling of Pyridine and Pyrimidine Rings: The final step involves coupling the pyridine and pyrimidine rings through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and pyrimidine rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets:
Kinase Inhibition: The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function.
DNA Interaction: The pyrimidine moiety can intercalate with DNA, disrupting its structure and function.
Enzyme Inhibition: The compound can inhibit the activity of enzymes involved in various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of the target compound.
2-chloropyridine: Another precursor used in the synthesis.
Pyrimidifen: A compound with a similar structure but different biological activity.
Uniqueness
2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide is unique due to its dual pyridine and pyrimidine structure, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c1-11-19-8-6-15(21-11)12-3-2-4-14(9-12)22-17(23)13-5-7-20-16(18)10-13/h2-10H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARCOJDGRJQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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